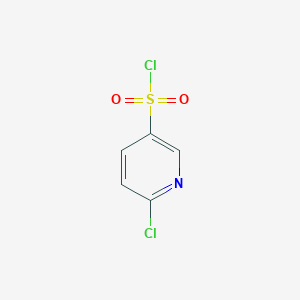

2-Chloropyridine-5-sulfonyl chloride

Description

The exact mass of the compound 6-chloropyridine-3-sulfonyl Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloropyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZKKHONVQGXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383137 | |

| Record name | 6-Chloropyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6684-39-5 | |

| Record name | 6-Chloropyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-pyridinesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloropyridine-5-sulfonyl chloride (CAS 6684-39-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Medicinal Chemistry

2-Chloropyridine-5-sulfonyl chloride is a highly reactive intermediate that has become indispensable in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of two key reactive sites: the sulfonyl chloride group, an excellent electrophile for sulfonylation reactions, and the chloro-substituted pyridine ring, which can undergo various nucleophilic substitution reactions.[1] This dual reactivity allows for the construction of complex molecular architectures, making it a valuable building block in the creation of novel drug candidates and functionalized heterocyclic derivatives.[1] The incorporation of a chlorine atom into pharmaceutical compounds is a well-established strategy in drug discovery, with over a quarter of FDA-approved drugs containing at least one chlorine atom.[2]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6684-39-5 | [1][3][4][5] |

| Molecular Formula | C5H3Cl2NO2S | [1][5] |

| Molecular Weight | 212.05 g/mol | [5] |

| Appearance | White to light yellow solid | [5][6] |

| Melting Point | 49-52 °C | [4][5] |

| Boiling Point | 132 °C at 8 Torr | [4][5][6] |

| Density | ~1.615 g/cm³ (Predicted) | [4][5][6] |

| Purity | Typically ≥95% | [1] |

Storage and Handling:

Due to its reactivity, particularly with moisture, this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[4][5] It is classified as a corrosive substance, causing severe skin burns and eye damage.[5] Therefore, strict adherence to safety protocols is essential.

Mandatory Safety Precautions:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[7][9][10]

-

Keep away from water and moist air, as it can react to liberate toxic gas.[7]

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7][8]

Synthesis of this compound

The most common and well-documented synthesis of this compound proceeds via a Sandmeyer-type reaction starting from 2-chloro-5-aminopyridine.[3][6] This process involves the diazotization of the amino group followed by a sulfochlorination reaction.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure high yield and purity of the final product.

-

Diazotization:

-

Dissolve 2-chloro-5-aminopyridine in a mixture of concentrated hydrochloric acid and glacial acetic acid.[3][6] The use of this acidic mixture ensures the complete protonation of the amino group, making it susceptible to diazotization.

-

Cool the solution to below 10°C in an ice bath.[3][6] This low temperature is critical to prevent the decomposition of the unstable diazonium salt intermediate.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 15°C.[3][6] The slow addition controls the exothermic reaction and minimizes the formation of side products.

-

Stir the reaction mixture for approximately one hour to ensure complete formation of the diazonium salt.[3][6]

-

-

Sulfochlorination:

-

In a separate vessel, prepare a solution of sulfur dioxide and copper(II) chloride dihydrate in a mixture of acetic acid and water.[3][6] Copper(II) chloride acts as a catalyst in this Sandmeyer-type reaction.

-

Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution.[3][6] The controlled addition is crucial for managing the reaction rate and preventing the uncontrolled evolution of nitrogen gas.

-

Allow the reaction mixture to gradually warm to room temperature.[3][6]

-

-

Work-up and Isolation:

Reactivity and Applications in Drug Discovery

The sulfonyl chloride group is a powerful electrophile, readily reacting with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds.[11][12] This reactivity is the cornerstone of its utility in medicinal chemistry.

Sulfonamide Formation: A Privileged Scaffold

The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides.[13][14][15] Sulfonamides are a key structural motif in a vast number of therapeutic agents due to their ability to mimic the transition state of enzymatic reactions and participate in hydrogen bonding interactions with biological targets.

General Reaction Scheme:

Causality in Experimental Design:

-

Solvent Choice: The reaction is typically carried out in an aprotic solvent such as dichloromethane, acetonitrile, or tetrahydrofuran to prevent hydrolysis of the sulfonyl chloride.

-

Base Selection: A non-nucleophilic base, such as triethylamine or pyridine, is added to neutralize the hydrochloric acid generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.

-

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0°C) and then allowed to warm to room temperature. This helps to control the initial exothermic reaction and minimize the formation of byproducts.

A Versatile Intermediate in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of a variety of bioactive molecules. For instance, it is a precursor for the synthesis of 6-Aminopyridine-3-sulfonamide, which has shown potential as an anticoccidial agent.[3][6] Furthermore, the broader class of chloropyridine derivatives is integral to the synthesis of numerous drugs, including antihistamines and antiarrhythmics. The sulfonyl group introduced by this reagent is also present in compounds targeting G-protein-coupled receptors, which are significant in the treatment of metabolic diseases like type 2 diabetes.[16]

Conclusion: An Enabling Reagent for Modern Drug Discovery

This compound is a powerful and versatile reagent that plays a crucial role in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its well-defined reactivity, coupled with established synthetic protocols, makes it an invaluable tool for medicinal chemists. A comprehensive understanding of its properties, synthesis, and handling is essential for its safe and effective application in the laboratory. As the demand for novel therapeutics continues to grow, the importance of key building blocks like this compound in enabling innovative drug discovery programs is undeniable.

References

- ChemSrc. This compound CAS#: 6684-39-5. [Link]

- IndiaMART. 2 Chloropyridine 5 Sulfonyl Chloride Acid at ₹ 1350/kg | Powder Chemical in Hyderabad. [Link]

- abcr Gute Chemie. AB310780 | CAS 6684-39-5. [Link]

- LookChem. This compound - Chemical Technology Co.,LTD(expird). [Link]

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- Google Patents. EP1048654B1 - Process for the preparation of chloropyridine sulfonyl chloride.

- Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

- NJ.gov. Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY. [Link]

- University of California, Berkeley.

- Wikipedia. 2-Chloropyridine. [Link]

- UCL Discovery. The Synthesis of Functionalised Sulfonamides. [Link]

- PMC - NIH.

- ResearchG

- PMC - NIH.

- Chempanda.

- PubMed. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)

- Ascendex Scientific, LLC. This compound. [Link]

- Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

- PubChem. 2-Chloropyridine. [Link]

Sources

- 1. indiamart.com [indiamart.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 6684-39-5 [chemicalbook.com]

- 4. This compound CAS#: 6684-39-5 [m.chemicalbook.com]

- 5. This compound | 6684-39-5 [amp.chemicalbook.com]

- 6. This compound CAS#: 6684-39-5 [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. nj.gov [nj.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. d-nb.info [d-nb.info]

- 12. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloropyridine-5-sulfonyl Chloride (C5H3Cl2NO2S): A Comprehensive Technical Guide for Advanced Synthesis

Introduction

2-Chloropyridine-5-sulfonyl chloride is a pivotal heterocyclic building block in modern organic and medicinal chemistry.[1][2][3] Its unique molecular architecture, featuring an electron-deficient pyridine ring substituted with a reactive sulfonyl chloride and a chlorine atom, makes it a highly versatile reagent for the synthesis of a diverse array of complex molecules.[4][5] This guide provides an in-depth exploration of its synthesis, reactivity, and applications, with a focus on providing practical insights for researchers, scientists, and professionals in drug development. The strategic incorporation of the chloropyridine scaffold and the sulfonyl chloride functional group allows for sequential and site-selective modifications, a critical advantage in the construction of pharmaceutical and agrochemical agents.[5][6]

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling and effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C5H3Cl2NO2S | [4] |

| Molecular Weight | 212.05 g/mol | [1] |

| CAS Number | 6684-39-5 | [1][4] |

| Appearance | Powder/Solid | [4] |

| Purity | Typically ≥95-98% | [4][7] |

| Storage Temperature | Refrigerator | [7] |

Synthesis and Manufacturing

The most common and industrially relevant synthesis of this compound proceeds via a diazotization-sulfonation sequence starting from 2-chloro-5-aminopyridine.[1][2][3] This method is favored for its reliability and scalability.

Diazotization-Sulfonation Workflow

Caption: Synthesis of this compound.

Detailed Synthetic Protocol

The following protocol is a representative example of the synthesis of this compound from 2-chloro-5-aminopyridine.[1][2][3]

Materials:

-

2-chloro-5-aminopyridine

-

Concentrated hydrochloric acid

-

Glacial acetic acid

-

Sodium nitrite

-

Sulfur dioxide

-

Copper(II) chloride dihydrate

-

Ice

Step-by-Step Procedure:

-

Diazotization:

-

Sulfonation:

-

Prepare a separate solution of sulfur dioxide and copper(II) chloride dihydrate in a mixture of acetic acid and water.

-

Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution. The addition rate is critical to control the exothermic reaction.

-

-

Work-up and Isolation:

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Pour the mixture into an ice-water slurry and stir.

-

The product will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with water, and dry under reduced pressure to yield this compound.[1][2]

-

Causality in Protocol: The low temperature during diazotization is crucial to prevent the premature decomposition of the unstable diazonium salt. The use of a copper(II) chloride catalyst facilitates the introduction of the sulfonyl chloride group onto the pyridine ring.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group.[5] This functional group readily reacts with a wide range of nucleophiles, making it an excellent precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.[8][9]

Sulfonamide Formation: A Cornerstone Reaction

The reaction with primary and secondary amines to form sulfonamides is the most prominent application of this reagent.[10] This reaction typically proceeds under basic conditions to neutralize the HCl byproduct.

Caption: General scheme for sulfonamide synthesis.

Expert Insight: The choice of base is critical. While inorganic bases can be used, organic bases like triethylamine or pyridine are often preferred for their solubility in common organic solvents, leading to more homogeneous reaction mixtures and often cleaner conversions. The electron-withdrawing nature of the 2-chloro substituent enhances the electrophilicity of the sulfonyl chloride, making it highly reactive.

Applications in Drug Discovery and Development

The sulfonamide linkage is a well-established pharmacophore present in a multitude of approved drugs.[9] this compound serves as a key starting material for the synthesis of various biologically active compounds.

Key Therapeutic Areas:

-

Anticoccidial Agents: It is an intermediate in the synthesis of 6-Aminopyridine-3-sulfonamide, which has applications as an anticoccidial agent.[1][2][3]

-

Antibacterial Agents: The sulfonamide functional group is a classic feature of sulfa drugs, and this reagent provides a pathway to novel antibacterial candidates.[5]

-

Anticancer Agents: Many modern kinase inhibitors and other targeted cancer therapies incorporate sulfonamide moieties, and this building block is valuable in their synthesis.[5]

The presence of the chlorine atom at the 2-position of the pyridine ring offers a secondary point for diversification through nucleophilic aromatic substitution or cross-coupling reactions, further expanding the chemical space accessible from this versatile intermediate.[11]

Safety, Handling, and Storage

This compound is a reactive and hazardous chemical that must be handled with appropriate safety precautions.[4][12]

Hazard Summary

| Hazard | Description | Precautionary Measures |

| Corrosive | Causes severe skin burns and eye damage. | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye/face protection.[13][14] |

| Respiratory Irritant | May cause respiratory irritation. | Use in a well-ventilated area or a fume hood.[12][13] |

| Harmful if Swallowed | Do not ingest. Wash hands thoroughly after handling.[12][13] | |

| Water Reactive | Contact with water liberates toxic gas. | Store in a dry, well-ventilated place away from moisture.[14] |

Recommended Handling Procedures

-

Always handle this compound in a fume hood.

-

Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Keep the container tightly closed when not in use.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[13][14]

Storage

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[14][15] The use of a refrigerator is recommended for long-term storage to maintain its stability.[7]

Conclusion

This compound is a high-value reagent for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its well-defined reactivity, coupled with the potential for further functionalization of the chloropyridine core, ensures its continued importance in modern chemical synthesis. A comprehensive understanding of its properties, synthetic routes, and handling requirements is essential for its safe and effective utilization in research and development.

References

- IndiaMART. 2 Chloropyridine 5 Sulfonyl Chloride Acid at ₹ 1350/kg | Powder Chemical in Hyderabad. [Link]

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- National Institutes of Health.

- Unknown Source.

- Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

- ResearchG

- Ascendex Scientific, LLC. This compound. [Link]

- UCL Discovery. The Synthesis of Functionalised Sulfonamides. [Link]

- Jubilant Ingrevia.

- Wikipedia. 2-Chloropyridine. [Link]

Sources

- 1. This compound CAS#: 6684-39-5 [m.chemicalbook.com]

- 2. This compound | 6684-39-5 [chemicalbook.com]

- 3. This compound | 6684-39-5 [amp.chemicalbook.com]

- 4. indiamart.com [indiamart.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 6684-39-5 [sigmaaldrich.com]

- 8. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to 2-Chloropyridine-5-sulfonyl chloride: Structure, Properties, and Applications in Drug Discovery

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. Among the vast arsenal of chemical building blocks, heterocyclic compounds hold a place of prominence. This guide provides an in-depth technical exploration of 2-Chloropyridine-5-sulfonyl chloride, a highly reactive and versatile intermediate. Its unique electronic and structural features make it a valuable synthon for the synthesis of a wide array of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a field-proven perspective on its synthesis, reactivity, and practical applications. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not merely recipes, but self-validating systems grounded in solid chemical principles.

Core Molecular Identity and Physicochemical Characteristics

This compound is a bifunctional molecule featuring a pyridine ring substituted with a chlorine atom at the 2-position and a sulfonyl chloride group at the 5-position.[1] This arrangement of functional groups dictates its reactivity and utility in organic synthesis.

Molecular Structure:

Figure 1: Structure of this compound.

Key Identifiers and Physicochemical Properties:

| Property | Value | Source(s) |

| CAS Number | 6684-39-5 | [2][3] |

| Molecular Formula | C₅H₃Cl₂NO₂S | [3] |

| Molecular Weight | 212.05 g/mol | [3] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 51 °C | [3] |

| Boiling Point | 132 °C at 8 Torr | [3] |

| Purity | Typically ≥98% | [4] |

These properties are crucial for designing reaction conditions, purification strategies, and ensuring the safe handling and storage of the compound. Its solid nature at room temperature simplifies handling compared to liquid reagents, though its reactivity necessitates storage under inert gas at refrigerated temperatures.[3]

Spectroscopic Characterization: A Fingerprint of the Molecule

Comprehensive spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals for the three aromatic protons on the pyridine ring. A typical spectrum shows a doublet around δ 7.62 (d, J = 8.31 Hz, 1H), a doublet of doublets at δ 8.26 (dd, J = 8.56, 2.69 Hz, 1H), and a doublet at δ 9.04 (d, J = 2.69 Hz, 1H).[2][5] These distinct chemical shifts and coupling constants are indicative of the substitution pattern on the pyridine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. Strong characteristic absorption bands are expected for the sulfonyl chloride group (S=O stretching) in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[6]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the two chlorine atoms.

Synthesis and Mechanistic Insights

The most common and practical synthesis of this compound proceeds from 2-chloro-5-aminopyridine via a Sandmeyer-type reaction.[2][5] Understanding the rationale behind each step is key to a successful and reproducible synthesis.

Figure 2: Synthetic pathway for this compound.

Detailed Experimental Protocol:

Objective: To synthesize this compound from 2-chloro-5-aminopyridine.

Materials:

-

2-chloro-5-aminopyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(II) Chloride (CuCl₂)

-

Ice

Step-by-Step Methodology:

-

Diazotization:

-

Dissolve 2-chloro-5-aminopyridine in a mixture of concentrated hydrochloric acid and glacial acetic acid. The acidic medium is crucial for the in-situ formation of nitrous acid from sodium nitrite and for stabilizing the resulting diazonium salt.

-

Cool the solution to 0-5 °C in an ice bath. Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. A slow, portion-wise addition is essential to control the exothermic reaction and prevent a dangerous buildup of nitrous acid.[2][5]

-

-

Sulfonylation (Sandmeyer-type reaction):

-

In a separate vessel, prepare a solution of sulfur dioxide in acetic acid, catalyzed by copper(II) chloride. The copper catalyst is essential for the radical-mediated conversion of the diazonium salt to the sulfonyl chloride.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution. The rate of addition must be carefully controlled to manage the evolution of nitrogen gas and the exothermic nature of the reaction.[2][5]

-

-

Work-up and Purification:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period to ensure complete reaction.

-

Pour the reaction mixture onto ice-water to precipitate the product and quench any remaining reactive species.

-

Collect the solid precipitate by filtration and wash thoroughly with cold water to remove residual acids and inorganic salts.

-

Dry the product under vacuum to obtain the final this compound. The purity can be assessed by melting point determination and spectroscopic methods.

-

Causality and Self-Validation: The success of this protocol hinges on precise temperature control during diazotization to ensure the stability of the diazonium intermediate. The catalytic role of CuCl₂ is a cornerstone of the Sandmeyer reaction, facilitating the efficient conversion to the desired sulfonyl chloride. The precipitation and washing steps are designed to effectively isolate and purify the product, with the final purity verifiable through standard analytical techniques.

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its two electrophilic centers: the sulfonyl chloride group and the chlorinated pyridine ring.

Reactions at the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles.[7] This is the most common and synthetically valuable transformation of this molecule.

General Reaction Scheme:

Figure 3: General sulfonamide formation from this compound.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct. The choice of solvent is critical and depends on the solubility of the reactants; common solvents include dichloromethane, tetrahydrofuran, and acetonitrile.

Mechanistic Considerations: The mechanism of nucleophilic substitution at the sulfonyl sulfur is generally considered to be a stepwise addition-elimination process, proceeding through a transient trigonal bipyramidal intermediate. However, a concerted Sₙ2-like mechanism can also be operative depending on the nature of the nucleophile and reaction conditions.

Nucleophilic Aromatic Substitution at the Pyridine Ring

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr), although this reaction is generally less facile than the reaction at the sulfonyl chloride group. The reactivity of the 2-chloropyridine moiety is enhanced by the electron-withdrawing effect of the sulfonyl group at the 5-position.

Applications in Drug Discovery and Development: A Gateway to Bioactive Molecules

This compound serves as a critical starting material or intermediate in the synthesis of numerous pharmaceutical agents. Its ability to introduce the 2-chloropyridine-5-sulfonyl moiety into a molecule is a key strategy for modulating pharmacokinetic and pharmacodynamic properties.

Case Study: Synthesis of Torasemide

Torasemide is a potent loop diuretic used in the treatment of edema and hypertension.[8] A key step in its synthesis involves the reaction of a substituted pyridine with this compound is a related building block, 4-chloro-3-pyridinesulfonamide, which is often synthesized from precursors that are structurally similar to this compound.[9] The synthesis of the core pyridinesulfonamide scaffold highlights the utility of these types of reagents.

Safety, Handling, and Storage

As a highly reactive sulfonyl chloride, this compound must be handled with appropriate safety precautions.

-

Hazards: It is corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[8][10]

-

Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.[3] Storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is recommended to ensure long-term stability.[3]

Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its bifunctional nature allows for a range of synthetic transformations, with the reaction at the sulfonyl chloride group being the most prominent. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory. As the demand for novel therapeutics continues to grow, the strategic application of such well-defined and reactive intermediates will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- Chemit Laboratories. (n.d.). 2 Chloropyridine 5 Sulfonyl Chloride Acid. IndiaMART.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride.

- IndiaMART. (n.d.). 2 Chloropyridine 5 Sulfonyl Chloride Acid.

- NIST. (n.d.). Pyridine, 2-chloro-. NIST WebBook.

- PubChem. (n.d.). 2-Amino-5-chloropyridine.

- Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.

- PubChem. (n.d.). 2-Chloropyridine.

- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.

- Wikipedia. (n.d.). 2-Chloropyridine.

- Zhang, Y., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 20(15), 1438-1454.

Sources

- 1. aksci.com [aksci.com]

- 2. This compound | 6684-39-5 [amp.chemicalbook.com]

- 3. This compound CAS#: 6684-39-5 [m.chemicalbook.com]

- 4. indiamart.com [indiamart.com]

- 5. This compound | 6684-39-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Physicochemical Properties and Analysis of 2-Chloropyridine-5-sulfonyl Chloride

This guide provides an in-depth exploration of the physical and chemical properties of 2-chloropyridine-5-sulfonyl chloride (CAS No. 6684-39-5), a critical building block in modern pharmaceutical and agrochemical synthesis. For researchers, scientists, and drug development professionals, a precise understanding of this compound's characteristics is paramount for ensuring reaction efficiency, product purity, and batch-to-batch consistency. This document outlines these properties and presents a definitive protocol for the accurate determination of its melting point, a key indicator of purity.

Introduction: The Synthetic Importance of this compound

This compound is a highly reactive heterocyclic intermediate widely employed in the synthesis of complex organic molecules.[1] Its utility stems from two key reactive sites: the sulfonyl chloride group, which is an excellent reagent for sulfonamide formation and coupling reactions, and the chlorinated pyridine ring.[1][2] It serves as an essential intermediate in the production of various therapeutic agents, including sulfonamide drugs for treating bacterial infections and novel drug candidates targeting cancer.[2][3] Given its role as a precursor, the purity of this compound is not merely a quality metric but a critical variable that can dictate the success of a multi-step synthesis, influencing yield, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

Section 1: Core Physicochemical Properties

A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in a laboratory setting. These parameters govern storage conditions, solvent selection, reaction setup, and purification strategies. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6684-39-5 | [3][4][5] |

| Molecular Formula | C₅H₃Cl₂NO₂S | [3][6] |

| Molecular Weight | 212.05 g/mol | [3][6] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 51 °C | [3] |

| Boiling Point | 132 °C at 8 Torr | [3] |

| Predicted Density | 1.615 ± 0.06 g/cm³ | [3] |

| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2-8°C | [3][4] |

The compound's solid form at room temperature simplifies handling and weighing, while its relatively low melting point must be considered during storage and transport. The sulfonyl chloride moiety is susceptible to hydrolysis; therefore, stringent moisture control and storage in a refrigerated, inert atmosphere are critical to prevent degradation and maintain sample integrity.[7]

Section 2: The Melting Point as a Critical-to-Quality Attribute

For a crystalline organic solid, the melting point is more than a physical constant; it is a primary indicator of purity. A pure, crystalline compound typically exhibits a sharp, well-defined melting point, melting over a narrow range of 0.5-1.0°C. The presence of even small amounts of miscible impurities will cause a depression of the melting point and a broadening of the melting range.

Potential impurities in this compound could include unreacted starting materials from its synthesis, such as 2-chloro-5-aminopyridine, or byproducts from side reactions.[3][8] Furthermore, degradation due to improper handling, primarily hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, will also lead to a depressed and broadened melting range. Therefore, the rigorous determination of its melting point is a foundational self-validating system for assessing the purity and stability of the material before its commitment to a synthetic route.

Section 3: Authoritative Protocol for Melting Point Determination

This protocol describes the definitive method for determining the melting point of this compound using a modern digital melting point apparatus.

Principle

A small, finely powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to liquefy (onset) and is completely liquid (clear point) are recorded as the melting range. A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate measurement.[9]

Apparatus and Reagents

-

Digital Melting Point Apparatus (e.g., Mel-Temp®, DigiMelt)

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle or glass rod

-

Spatula

-

This compound sample

-

Certified reference standard of this compound (for identity confirmation)

Pre-analysis Considerations: Sample Integrity and Safety

Sample Handling: Due to the compound's reactivity, particularly its sensitivity to moisture, it must be handled in a controlled environment, preferably a glove box or under a stream of dry nitrogen.[7] The container should be allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

Safety: this compound is corrosive and causes severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat, is mandatory.[3][7] All handling should be performed within a certified chemical fume hood.[7]

Step-by-Step Procedure

-

Sample Preparation: Place a small amount of the solid on a clean, dry watch glass. If the crystals are large, gently grind them into a fine powder using a mortar and pestle.[10] This ensures uniform packing and efficient heat transfer.

-

Capillary Tube Loading: Invert the open end of a capillary tube and jab it into the powder pile. A small plug of material will be forced into the open end.[9]

-

Sample Packing: To move the solid to the bottom of the tube, gently tap the sealed end on a hard surface. A more effective method is to drop the capillary tube, sealed-end down, through a long, vertical piece of glass tubing.[9][11] The repeated bouncing will tightly pack the sample. The final packed sample height should be approximately 2-3 mm.[12]

-

Initial Rapid Determination (Optional but Recommended): If the melting point is unknown, perform a rapid determination by heating the sample at a high rate (e.g., 10-20°C/min).[10] This provides an approximate melting range and saves time. A fresh sample must be used for the precise determination.[9]

-

Precise Determination:

-

Place a new, properly packed capillary tube into the apparatus.

-

Set the starting temperature to approximately 20°C below the expected or observed approximate melting point.[9]

-

Set the heating ramp rate to a medium value (e.g., 5-10°C/min) to approach the melting point.

-

Once the temperature is 10-15°C below the expected melting point, reduce the ramp rate to 1-2°C per minute. A slow heating rate is critical for accuracy.

-

-

Observation and Recording:

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears. This is the onset of melting.[9] Sintering or shrinking of the solid may occur just before melting but should not be recorded as the start of the range.[9]

-

Continue heating at the slow rate and record the temperature at which the last solid crystal disappears, leaving a clear liquid. This is the clear point.

-

The recorded melting point should be expressed as a range from the onset temperature to the clear point.

-

Interpreting the Results

-

High Purity: A sharp melting range of ≤1°C that is consistent with the literature value (51°C) indicates a high degree of purity.

-

Impurity Presence: A melting range that is depressed (lower than 51°C) and broad (greater than 2°C) suggests the presence of impurities or degradation products.

Section 4: Workflow Visualization

The following diagram illustrates the logical flow of the melting point determination protocol, emphasizing decision points and critical steps for ensuring data integrity.

Caption: Workflow for the determination of the melting point of this compound.

Section 5: Advanced Validation: The Mixed Melting Point Technique

To unequivocally confirm the identity of a substance, the mixed melting point technique is the gold standard.[12] This method is invaluable for verifying that a newly synthesized batch is indeed this compound and not an isomeric byproduct or other compound with a coincidentally similar melting point.

Protocol:

-

Create a homogeneous mixture of the unknown sample and an authentic, certified reference standard of this compound in an approximately 1:1 ratio.[11]

-

Thoroughly grind the two components together to ensure intimacy of contact.

-

Determine the melting point of this mixture using the precise protocol described in Section 3.4.

Interpretation:

-

No Depression: If the melting point of the mixture is sharp and undepressed (i.e., remains at ~51°C), the unknown sample is identical to the reference standard.[11][12]

-

Depression: If the mixture melts at a lower temperature and over a broader range, the unknown sample is not the same compound as the reference standard.[12]

Conclusion

The accurate characterization of this compound is a non-negotiable prerequisite for its successful application in research and development. Its melting point of 51°C is a primary indicator of identity and purity. By adhering to the rigorous, self-validating protocols for handling, safety, and analysis outlined in this guide, scientists can ensure the quality of this vital synthetic intermediate, thereby safeguarding the integrity of their downstream synthetic operations and contributing to the reliable development of new chemical entities.

References

- Determination of Melting Point. Wired Chemist.

- Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Department of Chemistry, The Chinese University of Hong Kong.

- Experiment 1 - Melting Points. University of Missouri-St. Louis.

- Melting point determination. University of Calgary.

- 2 Chloropyridine 5 Sulfonyl Chloride Acid. IndiaMART.

- 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts.

- 2 Chloropyridine 5 Sulfonyl Chloride Acid at ₹ 1350/kg. IndiaMART.

Sources

- 1. indiamart.com [indiamart.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 6684-39-5 [amp.chemicalbook.com]

- 4. This compound | 6684-39-5 [sigmaaldrich.com]

- 5. dir.indiamart.com [dir.indiamart.com]

- 6. This compound CAS#: 6684-39-5 [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 6684-39-5 [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. Determination of Melting Point [wiredchemist.com]

- 12. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

Solubility of 2-Chloropyridine-5-sulfonyl Chloride: A Technical Guide to Solvent Selection and Experimental Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of the solubility characteristics of 2-chloropyridine-5-sulfonyl chloride, a critical intermediate in pharmaceutical and agrochemical synthesis.[1][2] Due to the compound's reactive nature, solvent selection is not merely a question of dissolution but a crucial parameter for ensuring reaction success, purity, and safety. This document moves beyond theoretical principles to offer practical, field-proven insights into solvent compatibility, provides a predictive solubility profile, and details a robust protocol for experimental verification.

Core Characteristics of this compound

Understanding the physicochemical properties of this compound is fundamental to predicting its behavior in various solvents.

-

Structure and Functionality: The molecule incorporates a pyridine ring, a polar heterocyclic system, substituted with a chlorine atom and a sulfonyl chloride (-SO₂Cl) group.[1] The sulfonyl chloride is a highly reactive electrophilic functional group that dictates much of the compound's chemical behavior and solubility considerations.

-

Physical State: At standard conditions, it is a solid.

-

Molecular Weight: Approximately 212.06 g/mol .[3]

-

Reactivity: The sulfonyl chloride moiety is susceptible to nucleophilic attack. It reacts readily with water and other protic substances (e.g., alcohols, primary/secondary amines), often liberating corrosive and toxic gases like HCl.[4] This reactivity is a primary constraint in solvent selection.

The Science of Solubility: Theoretical Framework

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6] For this compound, this means selecting a solvent with a comparable polarity to facilitate the necessary solute-solvent interactions for dissolution.[7][8]

The molecule possesses both polar characteristics (due to the pyridine nitrogen and the highly polarized sulfonyl chloride group) and nonpolar characteristics (the aromatic ring). Therefore, it is expected to exhibit the highest solubility in polar aprotic solvents that can solvate the polar regions without reacting with the electrophilic sulfonyl chloride group.

Predictive Solubility Profile in Common Organic Solvents

While extensive quantitative solubility data for this compound is not widely published, a qualitative profile can be predicted based on its structure and chemical principles. Experimental verification is essential and is detailed in Section 4.

| Solvent | Solvent Class | Predicted Solubility | Rationale & Comments |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Good polarity match. A common solvent for reactions involving sulfonyl chlorides. |

| Chloroform | Polar Aprotic | Soluble | Similar to DCM. NMR data confirms solubility in deuterated chloroform (CDCl₃).[2][9] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Good solvent for many organic compounds. However, peroxide formation in aged THF is a safety risk. A study on similar compounds showed good stability in THF.[10] |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | A highly polar aprotic solvent suitable for dissolving polar intermediates. |

| Acetone | Polar Aprotic | Soluble | A polar, aprotic ketone that should effectively dissolve the compound. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Moderately Soluble | Less polar than DCM or ACN; solubility may be more limited but sufficient for many applications. |

| Toluene | Nonpolar | Sparingly Soluble | The significant polarity of the sulfonyl chloride group limits solubility in nonpolar aromatic solvents. |

| Hexanes / Heptane | Nonpolar | Insoluble | The polarity mismatch is too great for significant dissolution. Often used as an anti-solvent for precipitation. |

| Water | Polar Protic | Reactive | Insoluble and reacts to form the corresponding sulfonic acid.[4] |

| Methanol / Ethanol | Polar Protic | Reactive | Reacts via solvolysis to form the corresponding sulfonate ester. Avoid for storage or non-reactive applications. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | High polarity makes it a strong solvent, but its reactivity profile should be considered for specific reactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A very strong polar aprotic solvent. Can be difficult to remove and may promote side reactions. |

Experimental Workflow for Solubility Determination

Trustworthy protocols are self-validating. The following procedure provides a reliable, small-scale method to qualitatively assess solubility, which is a critical first step before any large-scale process.

Visual Guide: Solvent Selection & Verification Workflow

The following diagram outlines the logical process for selecting and verifying a suitable solvent.

Caption: Workflow for solvent selection and experimental verification.

Step-by-Step Protocol for Qualitative Solubility Assessment

This protocol is designed for rapid, small-scale determination.

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves. This compound is corrosive and reacts with moisture.[4]

Materials:

-

This compound

-

Candidate solvents (e.g., Dichloromethane, Acetonitrile, Ethyl Acetate, Toluene)

-

Small, dry test tubes or vials (e.g., 1 dram vials)

-

Vortex mixer

-

Spatula

-

Graduated pipette or syringe (1 mL)

Procedure:

-

Preparation: Label a separate dry test tube for each solvent to be tested.

-

Aliquot Solute: Add approximately 10-20 mg of this compound to each test tube. The key is to use a consistent, small amount in each tube.

-

Initial Solvent Addition: Add 0.5 mL of the first candidate solvent to the corresponding test tube.

-

Mixing: Cap the tube securely and vortex for 30-60 seconds.

-

Observation: Visually inspect the mixture against a well-lit background.

-

Soluble: The solid completely dissolves, leaving a clear, particle-free solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some particles remain suspended. The solution may appear hazy.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Incremental Solvent Addition (if necessary): If the compound is not fully soluble, add another 0.5 mL of the solvent (for a total of 1.0 mL). Vortex again and re-observe. This helps differentiate between poor and moderate solubility.

-

Record Results: Meticulously record your observations for each solvent.

-

Repeat: Repeat steps 3-7 for each candidate solvent.

This self-validating system allows for a direct, side-by-side comparison of the compound's behavior in different chemical environments, providing an empirical basis for solvent choice.

Safety and Handling Considerations

The high reactivity of this compound necessitates stringent handling protocols.

-

Moisture Sensitivity: The compound reacts with water.[4] Always handle under an inert atmosphere (e.g., nitrogen or argon) where possible and use dry solvents and glassware.

-

Incompatibilities: Avoid contact with strong oxidizing agents, bases, water, and alcohols.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, often under refrigeration as recommended by suppliers.[4]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Quench reactive waste carefully with a suitable agent under controlled conditions.

By combining theoretical knowledge with systematic experimental verification, researchers can confidently select the optimal solvent system for this compound, ensuring the efficiency, safety, and success of their chemical processes.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- This compound | 6684-39-5. Sigma-Aldrich.

- Solubility of organic compounds (video). Khan Academy.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.

- 2 Chloropyridine 5 Sulfonyl Chloride Acid. IndiaMART.

- This compound | 6684-39-5. ChemicalBook. (2025, September 25).

- This compound | 6684-39-5. ChemicalBook.

- SAFETY DATA SHEET: 2-Chloropyridine-3-sulfonyl chloride. Thermo Fisher Scientific. (2025, December 20).

- SAFETY D

- SAFETY DATA SHEET. Sigma-Aldrich. (2024, September 8).

- 2-chloro-pyrimidine-5-sulfonyl chloride AldrichCPR. Sigma-Aldrich.

- This compound CAS#: 6684-39-5. ChemicalBook.

- FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare.

- Factors that Affect the Solubility of Drugs. Pharmaguideline.

- Unit 4: Solubility and Factors Affecting Solubility. Course Hero.

- 2-Chloropyridine Safety D

- 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. (2021, July 5).

- 2-Chloropyridine | C5H4ClN. PubChem.

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

Sources

- 1. indiamart.com [indiamart.com]

- 2. This compound | 6684-39-5 [amp.chemicalbook.com]

- 3. This compound CAS#: 6684-39-5 [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 9. This compound | 6684-39-5 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectral Characterization of 2-Chloropyridine-5-sulfonyl chloride

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 2-chloropyridine-5-sulfonyl chloride (CAS No. 6684-39-5), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] As a highly reactive compound, unequivocal structural confirmation is paramount for its application in complex synthetic pathways. This document details the interpretation of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section combines established theoretical principles with field-proven insights, offering researchers and drug development professionals a definitive resource for the characterization of this pivotal building block. Detailed, validated protocols for data acquisition are provided to ensure reproducibility and accuracy.

Molecular Structure and Properties

This compound is a disubstituted pyridine ring, featuring a chlorine atom at the C2 position and a sulfonyl chloride group at the C5 position. This arrangement of electron-withdrawing groups dictates its reactivity and unique spectral characteristics.

-

Chemical Name: this compound

-

CAS Number: 6684-39-5[1]

-

Molecular Weight: 212.05 g/mol [3]

-

Appearance: White to light yellow solid

-

Melting Point: 51 °C

Below is a diagram illustrating the molecular structure and atom numbering convention used throughout this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in a molecule. For this compound, the ¹H and ¹³C NMR spectra provide definitive information about the substitution pattern on the pyridine ring.

¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of both the chlorine atom and the sulfonyl chloride group significantly deshields these protons, shifting them downfield.

Published data, acquired on a 400 MHz instrument using deuterated chloroform (CDCl₃) as a solvent, confirms this prediction.[2][4] The observed chemical shifts and coupling constants are detailed below.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 9.04 | Doublet (d) | 2.69 | H-6 |

| 8.26 | Doublet of doublets (dd) | 8.56, 2.69 | H-4 |

| 7.62 | Doublet (d) | 8.31 (likely 8.56) | H-3 |

Data sourced from ChemicalBook.[2][4]

Expertise & Interpretation:

-

H-6 (δ 9.04): This proton is positioned between the ring nitrogen and the sulfonyl chloride group. It experiences the strongest deshielding effect, hence its downfield shift. It appears as a doublet due to coupling with H-4 (meta-coupling, J ≈ 2.7 Hz).

-

H-4 (δ 8.26): This proton is coupled to both H-3 (ortho-coupling, J ≈ 8.6 Hz) and H-6 (meta-coupling, J ≈ 2.7 Hz), resulting in a doublet of doublets.

-

H-3 (δ 7.62): This proton is adjacent to the chlorine-bearing carbon and is the most upfield of the three. It appears as a doublet due to its strong ortho-coupling with H-4 (J ≈ 8.6 Hz). The slight discrepancy in the reported J values (8.31 Hz vs 8.56 Hz) is within typical experimental variance.

¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-2 | ~152 | Attached to chlorine and adjacent to nitrogen; strongly deshielded. |

| C-3 | ~125 | Influenced by adjacent chlorine. |

| C-4 | ~140 | Influenced by the para sulfonyl chloride group. |

| C-5 | ~138 | ipso-Carbon attached to the strongly withdrawing SO₂Cl group. |

| C-6 | ~155 | Adjacent to nitrogen and ortho to the SO₂Cl group; strongly deshielded. |

Predictions are based on data for 2-chloropyridine and general substituent effects.[5][7]

Trustworthiness through Causality: The prediction relies on the foundational principle of additivity of substituent effects. The known chemical shifts for a parent pyridine ring are adjusted based on the well-documented electronic influence of a chlorine atom and a sulfonyl chloride group at their respective positions.[6] For unequivocal assignment, 2D NMR experiments like HMQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be required to correlate each carbon signal with its directly attached or nearby protons.

Experimental Protocol: NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring high-quality NMR spectra for this compound.

Workflow: NMR Sample Preparation and Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by strong absorptions characteristic of the sulfonyl chloride group and vibrations from the substituted aromatic ring.

Expertise & Interpretation: The key to interpreting the IR spectrum is to look for the highly characteristic, strong, and sharp bands of the S=O stretches, which are less likely to be obscured by other vibrations.

Table 3: Predicted Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 1385 - 1365 | Strong | Asymmetric S=O Stretch | Sulfonyl Chloride (SO₂Cl) |

| 1190 - 1170 | Strong | Symmetric S=O Stretch | Sulfonyl Chloride (SO₂Cl) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Pyridine Ring |

| 1600 - 1450 | Medium-Strong | C=C and C=N Ring Stretching | Pyridine Ring |

| 1100 - 1000 | Strong | C-Cl Stretch (Aromatic) | Chloro-substituent |

| ~580 | Strong | S-Cl Stretch | Sulfonyl Chloride (SO₂Cl) |

Frequency ranges sourced from standard IR correlation tables.[8][9]

Authoritative Grounding: The two distinct and intense bands for the S=O stretching vibrations are the most definitive features for identifying a sulfonyl chloride.[8] The asymmetric stretch consistently appears at a higher wavenumber than the symmetric stretch. Aromatic C-Cl stretching vibrations are also typically strong and found in the 1100-1000 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR is a modern, rapid method for obtaining IR spectra of solid samples.

Workflow: ATR-IR Analysis

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is critical for confirming the molecular weight and aspects of the structure.

Molecular Ion and Isotopic Pattern: The molecular formula C₅H₃Cl₂NO₂S contains two chlorine atoms and one sulfur atom, all of which have significant natural isotopes (³⁷Cl, ³⁴S). This results in a characteristic isotopic cluster for the molecular ion peak (M⁺).

-

Calculated Monoisotopic Mass: 210.9217 Da

-

M⁺ Peak (containing ³⁵Cl, ³⁵Cl, ³²S): m/z ≈ 211

-

M+2 Peak (containing one ³⁷Cl): m/z ≈ 213 (Intensity ~65% of M⁺)

-

M+4 Peak (containing two ³⁷Cl): m/z ≈ 215 (Intensity ~10% of M⁺)

Trustworthiness: The observation of this specific M⁺, M+2, and M+4 pattern with its characteristic intensity ratio is a highly reliable confirmation of the presence of two chlorine atoms in the molecule.

Predicted Fragmentation Pattern

Under electron ionization (EI), the molecular ion is energetically unstable and will break apart into smaller, more stable fragments.[10] The fragmentation is dictated by the weakest bonds and the stability of the resulting ions and neutral species.

Table 4: Predicted Major Fragment Ions in EI-MS

| m/z Value | Proposed Fragment | Neutral Loss |

|---|---|---|

| 176 | [C₅H₃ClNO₂S]⁺ | Cl |

| 146 | [C₅H₃ClNS]⁺ | SO₂ |

| 111 | [C₅H₃ClN]⁺ | SO₂Cl |

| 76 | [C₄H₂N]⁺ | Cl, SO₂, HCN |

Expertise & Interpretation: The most probable initial fragmentation is the loss of a chlorine radical from the sulfonyl chloride group, as the S-Cl bond is relatively weak.[11] Subsequent loss of the stable sulfur dioxide (SO₂) molecule is also a very common pathway for sulfonyl-containing compounds. Further fragmentation of the remaining chloropyridine cation would lead to smaller ions.

Diagram: Predicted Mass Spectrometry Fragmentation

Sources

- 1. m.indiamart.com [m.indiamart.com]

- 2. This compound | 6684-39-5 [amp.chemicalbook.com]

- 3. This compound CAS#: 6684-39-5 [m.chemicalbook.com]

- 4. This compound | 6684-39-5 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. 2-Chloropyridine(109-09-1) 13C NMR [m.chemicalbook.com]

- 8. acdlabs.com [acdlabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

electrophilicity of 2-Chloropyridine-5-sulfonyl chloride

An In-depth Technical Guide to the Electrophilicity and Synthetic Utility of 2-Chloropyridine-5-sulfonyl Chloride

Abstract

This compound is a pivotal bifunctional reagent in modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development.[1][2] Possessing two distinct electrophilic centers—a highly reactive sulfonyl chloride and a less reactive aryl chloride—this molecule offers a platform for sequential and chemoselective functionalization. This guide provides an in-depth analysis of the electronic properties and comparative reactivity of these electrophilic sites. We will explore the mechanistic underpinnings that govern its reactivity, provide field-proven protocols for its selective transformation, and illustrate its strategic application in the synthesis of complex molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this versatile building block.

Introduction: The Strategic Importance of a Bifunctional Reagent

In the intricate process of drug discovery and fine chemical synthesis, the ability to construct complex molecular architectures with precision is paramount. Heterocyclic compounds are a cornerstone of medicinal chemistry, and the pyridine ring, in particular, is a privileged scaffold found in numerous therapeutic agents.[3][4][5] this compound (CPSC) emerges as a highly valuable intermediate by merging two of the most important functional groups in synthetic chemistry: the sulfonyl chloride and the aryl chloride.[1][6]

The sulfonamide group (-SO₂NHR) is a classic pharmacophore, renowned for its role in the development of sulfa drugs, the first class of systemic antibacterial agents.[7][8] Its formation, typically via the reaction of a sulfonyl chloride with an amine, is one of the most reliable and high-yielding transformations in organic synthesis.[9][10] Simultaneously, the 2-chloropyridine moiety provides a handle for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions, enabling the introduction of further molecular diversity.[4][11][12]

The central challenge and opportunity presented by CPSC lies in the differential electrophilicity of its two reactive sites. Understanding and controlling this reactivity allows for a programmed, stepwise synthesis, building molecular complexity in a controlled manner. This guide will dissect the factors governing this chemoselectivity, transforming a potential reactivity challenge into a powerful synthetic strategy.

Molecular Structure and Dueling Electrophilic Centers

The synthetic utility of CPSC is a direct consequence of its electronic structure. The molecule features a pyridine ring substituted with two potent electron-withdrawing groups: a chlorine atom at the 2-position and a sulfonyl chloride group at the 5-position.

-

The Sulfonyl Chloride (-SO₂Cl): The sulfur atom in the sulfonyl chloride group is in a high oxidation state (+6) and is bonded to three highly electronegative atoms (two oxygens and one chlorine). This creates an intense partial positive charge on the sulfur atom, rendering it an exceptionally strong electrophile, primed for attack by nucleophiles.[13]

-

The 2-Chloropyridine (Ar-Cl): The carbon atom at the 2-position (C2) of the pyridine ring is the second electrophilic site. Its reactivity is governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen, the 5-sulfonyl chloride group, and the C2-chlorine itself polarizes the C-Cl bond and helps to stabilize the negatively charged intermediate (a Meisenheimer-like complex) that forms upon nucleophilic attack.[11][14]

The critical insight for the synthetic chemist is that these two sites are not equally reactive. The sulfonyl chloride is a "harder" and significantly more reactive electrophile than the C2-carbon of the pyridine ring.

Caption: Dueling electrophilic centers in CPSC.

Dissecting the Electrophilicity: A Tale of Two Reactions

Successful application of CPSC hinges on exploiting the significant difference in reactivity between the sulfonyl sulfur and the C2 ring carbon.

The Dominant Pathway: Reaction at the Sulfonyl Chloride

The reaction of CPSC with nucleophiles almost invariably occurs at the sulfonyl chloride group first, under standard conditions. The formation of sulfonamides from amines is the most common and synthetically valuable transformation.[7][9]

Mechanism: Nucleophilic Acyl Substitution The reaction proceeds via a classic two-step addition-elimination mechanism. The nucleophile (e.g., a primary amine, R-NH₂) attacks the electrophilic sulfur atom, breaking the S=O pi bond to form a transient, tetrahedral intermediate. This intermediate then collapses, reforming the S=O double bond and expelling the chloride ion, which is an excellent leaving group. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl generated during the reaction.[10]

Caption: Mechanism of sulfonamide formation.

This reaction is generally fast, high-yielding, and can be performed under mild conditions (e.g., 0 °C to room temperature), ensuring that the less reactive 2-chloro position on the pyridine ring remains untouched.

The Secondary Pathway: Nucleophilic Aromatic Substitution (SNAr)

While the sulfonyl chloride is the primary site of reaction, the C2-carbon can also act as an electrophile. However, this typically requires more forcing conditions or highly potent nucleophiles.

Mechanism: SNAr The SNAr mechanism also involves two steps. First, the nucleophile attacks the C2 carbon, which bears the chlorine leaving group. This step is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] In the second, faster step, aromaticity is restored as the chloride ion is ejected.

The presence of the ring nitrogen at the 1-position and the sulfonyl group at the 5-position is crucial, as they delocalize the negative charge of the Meisenheimer intermediate, lowering the activation energy for its formation compared to an unactivated aryl chloride. Nonetheless, this barrier is significantly higher than that for the attack on the sulfonyl chloride.

Caption: General mechanism for SNAr at the C2 position.

A Practical Guide to Chemoselectivity

The predictable hierarchy of reactivity—sulfonyl chloride >> aryl chloride—is the key to the synthetic utility of CPSC. By carefully selecting nucleophiles and reaction conditions, one can selectively target either position.

| Target Site | Nucleophile Type | Typical Conditions | Rationale |

| Sulfonyl Chloride | Primary/Secondary Amines, Alcohols | 0 °C to Room Temperature, Base (e.g., Pyridine, Et₃N) | The sulfonyl chloride is highly activated; mild conditions are sufficient for rapid reaction. The aryl chloride remains inert. |

| Aryl Chloride (C2) | Strong Nucleophiles (e.g., NaOMe, NaSMe, KCN) | Elevated Temperatures (e.g., 50-120 °C), often in a polar aprotic solvent (e.g., DMF, DMSO) | Harsher conditions are required to overcome the activation energy barrier for disrupting the ring's aromaticity.[11][14] |

This differential reactivity enables a powerful, two-step synthetic sequence:

-

Step 1: React CPSC with an amine under mild conditions to form the stable sulfonamide.

-

Step 2: Use the resulting 2-chloro-5-(sulfamoyl)pyridine product in a subsequent SNAr or cross-coupling reaction under more forcing conditions to modify the 2-position.

Validated Experimental Protocols

The following protocols are self-validating systems, designed for high yield and purity, reflecting best practices in synthetic chemistry.

Protocol 1: Synthesis of this compound (CPSC)

This procedure is adapted from established methods for the synthesis of arylsulfonyl chlorides from anilines via a Sandmeyer-type reaction.[6][15][16]

Workflow Diagram:

Caption: Workflow for the synthesis of CPSC.

Methodology:

-

Diazotization: Dissolve 2-chloro-5-aminopyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and glacial acetic acid. Cool the solution to 0-5 °C in an ice-water bath. Add a solution of sodium nitrite (1.0 eq) in water dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution for 1 hour at 0-5 °C.

-

Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide and a catalytic amount of copper(II) chloride dihydrate in glacial acetic acid.

-

Reaction: Slowly add the cold diazonium salt solution from step 1 to the sulfur dioxide solution. Vigorous evolution of nitrogen gas will be observed.

-

Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Pour the reaction mixture into a beaker of ice-water.

-

Isolation: The product will precipitate as a solid. Isolate the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound as a white to light yellow solid.[15][16]

Protocol 2: Chemoselective Synthesis of a Sulfonamide

This protocol demonstrates the selective reaction at the sulfonyl chloride moiety.

Methodology:

-

Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool to 0 °C.

-

Addition: To the stirred solution, add a primary or secondary amine (1.1 eq) followed by a non-nucleophilic base such as triethylamine (1.2 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting sulfonyl chloride is consumed.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude sulfonamide can be purified by recrystallization or column chromatography.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of CPSC.

| Property | Value | Reference |

| CAS Number | 6684-39-5 | [16] |

| Molecular Formula | C₅H₃Cl₂NO₂S | [16] |

| Molecular Weight | 212.05 g/mol | [16] |

| Appearance | White to light yellow solid | [16] |

| Melting Point | 51 °C | [16] |

¹H NMR Data (400 MHz, CDCl₃):

-

δ 9.04 (d, J = 2.7 Hz, 1H)

-

δ 8.26 (dd, J = 8.6, 2.7 Hz, 1H)

-

δ 7.62 (d, J = 8.6 Hz, 1H) (Note: Chemical shifts are consistent with reported data)[6][15]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its value lies in the predictable and controllable disparity in the electrophilicity of its sulfonyl chloride and aryl chloride groups. The sulfonyl chloride serves as a highly reactive handle for the facile and high-yielding formation of sulfonamides under mild conditions. The 2-chloro substituent, while less reactive, provides a secondary site for modification under more vigorous conditions, enabling the stepwise construction of complex, highly functionalized pyridine derivatives. By understanding the mechanistic principles that govern this chemoselectivity, researchers in drug discovery and materials science can fully exploit the synthetic power of this versatile bifunctional building block.

References

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.

- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). Thieme Connect.

- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.). Cureus.

- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024, September 30). European Journal of Chemistry.

- Sulfonamide. (n.d.). Wikipedia.

- Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? (2025, July 3). Reddit.

- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022, December 8). PubMed Central.

- Sulfonyl halide. (n.d.). Wikipedia.

- Reactions of Sulfonyl Chlorides and Unsaturated Compounds. (n.d.). MDPI.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.